molecular formula C20H19NO3 B2726282 N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049035-82-6

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2726282
CAS No.: 1049035-82-6
M. Wt: 321.376
InChI Key: MTJDFADXQODINU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a benzoxepine ring system, which is a seven-membered ring containing an oxygen atom The compound also features a methoxybenzyl group and a carboxamide functional group

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.

Mode of Action

As an agonist, this compound binds to the 5-HT 2A/2C receptors, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that lead to the activation of these receptors .

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, reward processing, and cognitive functions.

Pharmacokinetics

It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of 5-HT 2A/2C receptors by this compound leads to a variety of molecular and cellular effects. For instance, it has been reported to induce hallucinogenic activity, impact short-term memory, and affect locomotion . Moreover, it may also induce anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through an intramolecular cyclization reaction of a substituted benzaldehyde. This reaction often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a methoxybenzyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction. This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can result in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in assays to investigate its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It is being investigated for its ability to modulate biological pathways involved in diseases.

    Industry: The compound is used in the development of new chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): This compound is a potent serotonin receptor agonist with hallucinogenic properties. It differs from this compound in its chemical structure and biological activity.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another serotonin receptor agonist, 25B-NBOMe has similar hallucinogenic effects but differs in its substitution pattern on the phenethylamine backbone.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): This compound also acts on serotonin receptors and has psychoactive effects. It is structurally similar to 25I-NBOMe and 25B-NBOMe but with a chlorine substituent.

The uniqueness of this compound lies in its benzoxepine ring system, which distinguishes it from the phenethylamine-based NBOMe compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJDFADXQODINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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